N-benzyl-4-chloronaphthalene-1-sulfonamide
Description
The exact mass of the compound N-benzyl-4-chloro-1-naphthalenesulfonamide is 331.0433776 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-chloronaphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c18-16-10-11-17(15-9-5-4-8-14(15)16)22(20,21)19-12-13-6-2-1-3-7-13/h1-11,19H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGQOHHZYKFPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Sulfonamide Scaffolds in Organic and Medicinal Chemistry
The sulfonamide functional group (R-SO₂NR'R''), a cornerstone of synthetic organic and medicinal chemistry, is integral to a vast array of biologically active compounds. nsf.govnih.gov This scaffold is a key structural feature in numerous pharmaceutical agents, demonstrating a wide spectrum of therapeutic applications. mdpi.comnih.gov The prevalence of the sulfonamide moiety is attributed to its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to engage in strong hydrogen bonding interactions with biological targets. biosynth.com
The synthesis of sulfonamides is a well-documented area of organic chemistry, most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. nsf.govekb.eg Researchers have developed numerous methods to facilitate this transformation, employing various bases and solvent systems to optimize yields and purity. ekb.eg The enduring interest in sulfonamide-containing molecules continues to drive research into new synthetic methodologies and the exploration of their potential in drug discovery. nih.gov
Overview of Naphthalene Derived Compounds in Chemical Research
Naphthalene (B1677914) (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. wikipedia.org This planar structure provides a versatile and relatively rigid scaffold for the development of new compounds in materials science and medicinal chemistry. chemscene.com Naphthalene derivatives are found in numerous natural products and have been incorporated into a variety of synthetic compounds with a broad range of biological activities. nih.gov Commercially available drugs such as Nabumetone and Terbinafine feature the naphthalene core. nih.gov
The reactivity of the naphthalene ring system allows for substitution at two distinct positions: alpha (1, 4, 5, 8) and beta (2, 3, 6, 7). wikipedia.org This regiochemistry is a critical consideration in the synthesis of substituted naphthalenes, as traditional electrophilic substitution reactions often lead to mixtures of products. ekb.eg Consequently, developing regioselective synthetic routes to access specific substitution patterns on the naphthalene core remains an active area of chemical research. nih.gov The use of naphthalene as a chemical intermediate is widespread, serving as a starting material for the synthesis of dyes, pigments, and various organic molecules. bldpharm.com
Structural Elucidation Challenges and Opportunities Pertaining to N Benzyl 4 Chloronaphthalene 1 Sulfonamide
Established Synthetic Routes for this compound and Analogues
The construction of this compound and its analogues relies on a series of well-documented synthetic strategies. These methods often involve the initial preparation of a functionalized naphthalene precursor, followed by the crucial sulfonamide bond-forming reaction.
Amination Reactions of Sulfonyl Chlorides with Benzylamine and Related Amines
The most direct and widely employed method for the synthesis of this compound involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with benzylamine. This reaction is a classic example of nucleophilic acyl substitution at the sulfonyl group. Typically, the reaction is carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent can vary, with dichloromethane (B109758) and tetrahydrofuran (B95107) being common options.
The general applicability of this method is demonstrated in the synthesis of various N-benzylsulfonamides. For instance, N-benzyl-4-methylbenzenesulfonamides have been prepared by treating 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation. Similarly, N-benzyl-5-(dimethylamino)naphthalene-1-sulfonamide was synthesized from dansyl chloride and benzylamine in the presence of triethylamine in tetrahydrofuran. These examples underscore the robustness of the sulfonyl chloride amination strategy for creating a diverse range of sulfonamide derivatives.
The reaction conditions for these aminations can be optimized to improve yields and purity. For example, in the synthesis of benzylamine-derived sulfonamides, solid-phase synthesis has been utilized to construct a library of compounds, demonstrating the adaptability of this reaction to high-throughput chemistry.
Strategies for Naphthalene Ring Functionalization
The synthesis of the key intermediate, 4-chloronaphthalene-1-sulfonyl chloride, requires specific functionalization of the naphthalene ring. The process typically begins with naphthalene-1-sulfonic acid, which can be prepared by the sulfonation of naphthalene. The regioselectivity of this sulfonation is temperature-dependent, with lower temperatures favoring the formation of the 1-isomer.
The introduction of the chlorine atom at the 4-position can be achieved through various methods. One approach involves the direct chlorination of naphthalene-1-sulfonic acid. Another strategy is the chlorosulfonation of naphthalene, which can introduce both the chloro and sulfonyl chloride groups, though this may lead to mixtures of isomers. A more controlled approach involves the synthesis of 4-chloronaphthalene-1-sulfonic acid, which is a known compound. This intermediate can then be converted to the corresponding sulfonyl chloride.
The conversion of sulfonic acids to sulfonyl chlorides is a standard transformation in organic synthesis. Reagents such as thionyl chloride or phosphorus pentachloride are commonly used for this purpose. More modern and milder methods, such as the use of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), have also been developed for this conversion under solvent-free conditions.
One-Pot Synthetic Approaches for Sulfonamide Formation
To improve efficiency and reduce the number of synthetic steps, one-pot procedures for sulfonamide synthesis have been developed. These methods often involve the in situ generation of the sulfonyl chloride followed by its reaction with an amine. For instance, sulfonyl chlorides can be prepared from thiols by oxidation with N-chlorosuccinimide (NCS) in the presence of a chloride source, and then reacted with an amine in the same pot to afford the sulfonamide.
Another innovative one-pot approach involves the palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate, such as DABSO, to form an aryl ammonium (B1175870) sulfinate. This intermediate can then be treated with an amine and an oxidant like sodium hypochlorite (B82951) to yield the desired sulfonamide. While not specifically demonstrated for this compound, these one-pot methodologies offer a potentially more streamlined route to this and related compounds. The development of a one-pot synthesis of substituted N-benzyl-4-methylbenzenesulfonamides from 4-methylbenzenesulfonyl chloride has been considered, highlighting the interest in these efficient procedures.
Recent advances have also explored the synthesis of sulfonamides from unactivated carboxylic acids and amines through a copper-catalyzed decarboxylative chlorosulfonylation followed by one-pot amination. This strategy provides a novel disconnection for the synthesis of aryl sulfonamides.
Yield Optimization and Reaction Efficiency in Sulfonamide Synthesis
Optimizing the yield and efficiency of sulfonamide synthesis is a key consideration. In the conventional reaction between a sulfonyl chloride and an amine, factors such as the stoichiometry of the reactants, the choice of base and solvent, and the reaction temperature can significantly impact the outcome. For example, using an excess of the amine can lead to the formation of byproducts, while the use of a suitable base is crucial for driving the reaction to completion.
In the context of N-benzylation of sulfonamides, the reaction of a primary sulfonamide with benzyl bromide in the presence of sodium hydroxide (B78521) in tetrahydrofuran has been reported to give good yields. The efficiency of these reactions can also be enhanced through the use of microwave irradiation, which can significantly reduce reaction times.
The table below summarizes typical yields for the synthesis of analogous N-benzylsulfonamides, providing an indication of the expected efficiency for the synthesis of the target compound.
| Sulfonamide Product | Starting Materials | Yield (%) | Reference |
| N-Allyl-N-benzyl-4-methylbenzenesulfonamide | N-Allyl-4-methylbenzenesulfonamide, Benzyl bromide | 67 | |
| N-Benzyl-4-methylbenzenesulfonamide | 4-Methylbenzenesulfonyl chloride, Benzylamine | 73 | |
| N-Benzyl-5-(dimethylamino)naphthalene-1-sulfonamide | Dansyl chloride, Benzylamine | 71 |
Reaction Mechanisms Governing the Formation and Transformations of this compound
The formation of this compound is governed by fundamental principles of reaction mechanisms, primarily involving nucleophilic attack at the electron-deficient sulfur atom of the sulfonyl group.
Nucleophilic Substitution Pathways at the Sulfonyl Group
The reaction between 4-chloronaphthalene-1-sulfonyl chloride and benzylamine proceeds through a nucleophilic substitution mechanism at the tetracoordinate sulfur atom. This reaction is generally considered to follow a bimolecular nucleophilic substitution (SN2-type) pathway.
In this mechanism, the lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a transient trigonal bipyramidal intermediate or transition state. Subsequently, the chloride ion, being a good leaving group, is expelled, and a proton is transferred from the nitrogen atom to a base, resulting in the formation of the stable this compound.
The mechanism can be depicted as follows:
Nucleophilic Attack: The benzylamine molecule attacks the sulfur atom of the 4-chloronaphthalene-1-sulfonyl chloride.
Formation of a Tetrahedral Intermediate/Transition State: A short-lived intermediate is formed where the sulfur atom is pentacoordinate.
Departure of the Leaving Group: The chloride ion leaves, and the sulfonamide bond is formed.
Deprotonation: A base removes a proton from the nitrogen atom to yield the final product.
Investigation of Sₙ1-like Benzylation Mechanisms
The synthesis of N-benzylsulfonamides, including this compound, can be achieved through the benzylation of the corresponding primary sulfonamide. This transformation often proceeds via a nucleophilic substitution pathway. While the Sₙ2 mechanism is common, conditions can be tailored to favor an Sₙ1-like mechanism, particularly due to the nature of the benzyl group.
The Sₙ1 (Substitution, Nucleophilic, Unimolecular) reaction is characterized by a multi-step mechanism where the rate-determining step is the formation of a carbocation intermediate. masterorganicchemistry.com The reaction rate is dependent only on the concentration of the substrate and is independent of the nucleophile's concentration. youtube.com This pathway is favored for substrates that can form stable carbocations, such as tertiary or resonance-stabilized halides. masterorganicchemistry.comyoutube.com
The benzyl group is particularly amenable to Sₙ1 reactions because the resulting benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized into the adjacent aromatic ring. khanacademy.org In the context of synthesizing the title compound, the reaction would involve the nucleophilic attack of the nitrogen anion of 4-chloronaphthalene-1-sulfonamide (B3024828) on a benzyl halide (e.g., benzyl bromide). Under conditions that promote an Sₙ1-like pathway, the benzyl halide would first ionize to form the resonance-stabilized benzyl carbocation, which is then captured by the sulfonamide anion. nsf.gov Research on the synthesis of related compounds, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, has utilized conditions that specifically support these Sₙ1-like reactions, underscoring the applicability of this mechanism. nsf.gov
The choice of solvent and substrate structure are critical factors in promoting an Sₙ1 mechanism, as detailed in the table below.
Table 1: Factors Influencing Sₙ1 Reaction Pathways for Benzylation
| Factor | Influence on Sₙ1 Rate | Rationale |
|---|---|---|
| Substrate Structure | Tertiary > Secondary > Primary | Increased substitution stabilizes the carbocation intermediate through inductive effects and hyperconjugation. Benzylic substrates are highly reactive due to resonance stabilization. youtube.com |
| Solvent Polarity | Increases with polar protic solvents (e.g., H₂O, alcohols) | Polar protic solvents stabilize both the carbocation intermediate and the leaving group anion through solvation, lowering the activation energy of the rate-determining step. youtube.comkhanacademy.org |
| Leaving Group Ability | Better leaving groups (e.g., I⁻, Br⁻, TsO⁻) increase the rate | A more stable anion (weaker base) is a better leaving group, facilitating the initial ionization step to form the carbocation. masterorganicchemistry.com |
| Nucleophile Strength | Little to no effect on the reaction rate | The nucleophile is not involved in the rate-determining step of the Sₙ1 mechanism. Weak nucleophiles are typical. masterorganicchemistry.com |
Acid-Base Reactivity of the Sulfonamide Nitrogen
The nitrogen atom in a sulfonamide group (R-SO₂-NHR') exhibits notable acidic properties. The hydrogen atom attached to the nitrogen is significantly more acidic than in a typical amine due to the strong electron-withdrawing nature of the adjacent sulfonyl (SO₂) group. wikipedia.org This inductive effect delocalizes the negative charge that develops on the nitrogen atom upon deprotonation, stabilizing the resulting conjugate base (the sulfonamide anion).
This acidity is a critical aspect of the reactivity of this compound's precursors and analogues. Deprotonation of the N-H bond is often the first step in derivatization reactions, such as alkylation or acylation. wikipedia.org The resulting anion is a potent nucleophile that can react with electrophiles. The classic method for sulfonamide synthesis, the Hinsberg reaction, involves the reaction of a primary or secondary amine with a sulfonyl chloride, often in the presence of a base to neutralize the generated HCl. wikipedia.org
The pKₐ of the sulfonamide proton is a key parameter influencing its chemical and biological behavior. Studies on related N-heteroaryl sulfonamides have shown that the acidity of the sulfonamide N-H directly impacts biological activity, solubility, and metabolic clearance. nih.gov For instance, increasing the electron-withdrawing character of the aryl group attached to the sulfonamide moiety enhances the acidity of the N-H proton. This principle is illustrated by comparing the predicted pKₐ values and biological activities of various sulfonamides, where more acidic compounds often exhibit different binding affinities. nih.gov
Table 2: Influence of Aryl Substituents on Sulfonamide Acidity and Biological Activity
| Compound Moiety | Key Structural Feature | Predicted pKₐ | Relative Binding Affinity (IC₅₀) |
|---|---|---|---|
| N-Acyl Sulfonamide (ABT-737) | Acyl group adjacent to sulfonamide | ~6-7 | High |
| Naphthyl Sulfonamide | Naphthalene ring | ~8 | Low (inactive) nih.gov |
| Quinoline Sulfonamide | Quinoline ring (N in ring) | More acidic than naphthyl | High nih.gov |
This table is illustrative, based on findings from related sulfonamide inhibitors, to demonstrate the structure-acidity-activity relationship. nih.gov
Radical Pathways in Related Sulfonamide Reactions
Beyond ionic pathways, sulfonamides can participate in a variety of reactions involving radical intermediates. The generation of sulfonyl radicals from stable sulfonamide precursors has emerged as a powerful strategy in modern organic synthesis. acs.org These reactions often proceed under mild conditions, for example, using visible-light photocatalysis, to enable the formation of C-S and C-N bonds. acs.orgrsc.org
One common approach involves the conversion of a parent sulfonamide into an N-sulfonylimine, which can then serve as a sulfonyl radical precursor under photocatalytic conditions. acs.org These highly reactive sulfonyl radicals can then be used in a range of transformations, such as the hydrosulfonylation of alkenes, providing access to complex sulfones. acs.org
Another significant area is the radical cyclization of unsaturated sulfonamides. Depending on the substitution pattern of the substrate, these reactions can proceed with high regioselectivity to form various nitrogen-containing heterocycles like piperidines and pyrrolidines. acs.org The cyclization is initiated by the formation of a sulfonamidyl radical, which then attacks an intramolecular double bond. acs.orgnih.gov
Table 3: Methods for Generating and Utilizing Sulfonyl Radicals in Sulfonamide Chemistry
| Radical Precursor | Generation Method | Subsequent Reaction Type | Product Class | Reference |
|---|---|---|---|---|
| N-Sulfonylimines | Visible-light photocatalysis (Energy Transfer) | Hydrosulfonylation of alkenes | Complex sulfones | acs.org |
| Dimethylsulfamoyl chloride | Visible-light photocatalysis (Redox-neutral) | Sulfonamidation of alkenes | Alkylsulfonamides | rsc.org |
| N-(Halo-alkenyl)sulfonamides | Photolysis with DIB/I₂ | Intramolecular radical cyclization | Piperidines, Pyrrolidines | acs.org |
Rearrangement Mechanisms (e.g., Smiles Rearrangement) in Sulfonamide Chemistry
Rearrangement reactions provide pathways to complex molecular architectures from simpler starting materials. In sulfonamide chemistry, the Smiles rearrangement and its variants are prominent examples. The classic Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a nucleophile displaces an activated aryl group connected by a linker. wikipedia.org In the context of sulfonamides, the sulfonyl group can act as the leaving group (desulfonylation). acs.org
For the rearrangement to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group, typically positioned ortho or para to the site of displacement. wikipedia.org This activation stabilizes the negative charge in the Meisenheimer intermediate that forms during the reaction. acs.org
Recent advancements have expanded the scope of this reaction to include radical-mediated and catalyzed versions.
Radical Smiles Rearrangement : Sulfonyl radicals can trigger a rearrangement cascade. For instance, a visible-light-induced Truce-Smiles rearrangement uses sulfonamides as sulfonyl radical precursors to react with alkenes, leading to difunctionalized products. acs.org This method is environmentally friendly as it avoids the emission of sulfur dioxide. acs.org Free-radical Smiles-type rearrangements of arenesulfonamides can also be used to synthesize arylethylamines. rsc.org
Catalytic Smiles Rearrangement : N-heterocyclic carbenes (NHCs) have been used to catalyze a desulfonylative Smiles rearrangement of certain indole (B1671886) and pyrrole (B145914) aldehydes under mild, transition-metal-free conditions. acs.org
These rearrangements are synthetically valuable as they allow for the cleavage of the stable sulfonamide bond and the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netacs.org
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.se The synthesis of sulfonamides, traditionally reliant on organic solvents and bases, has been a focus for the development of more sustainable methodologies. These principles can be directly applied to the synthesis of this compound.
Key green strategies for sulfonamide synthesis include:
Use of Aqueous Media : Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Facile and high-yielding syntheses of sulfonamides have been developed in water, often under dynamic pH control, which eliminates the need for organic bases like pyridine. rsc.org Iodine-mediated synthesis from sodium sulfinates and amines also proceeds efficiently in water at ambient temperature. rsc.org
Solvent-Free (Neat) Reactions : Conducting reactions without a solvent is a core principle of green chemistry. Solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature has been reported to be highly efficient. sci-hub.se
Alternative Energy Sources : Microwave irradiation and ultrasound assistance (sonochemistry) can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. nih.gov
Benign Catalysts and Reagents : Replacing hazardous reagents and metal catalysts is crucial. This includes metal-free photocatalytic strategies that use visible light to activate reactions. rsc.orgrsc.org
Table 4: Comparison of Traditional vs. Green Synthetic Methods for Sulfonamides
| Parameter | Traditional Method | Green Chemistry Approach | Example/Rationale |
|---|---|---|---|
| Solvent | Organic solvents (Pyridine, THF, DCM) ekb.eg | Water rsc.org, PEG-400 sci-hub.se, or no solvent sci-hub.se | Reduces volatile organic compound (VOC) emissions and toxicity. |
| Base | Organic bases (Pyridine, Triethylamine) wikipedia.org | Inorganic bases (K₂CO₃) nih.gov or no base rsc.org | Avoids toxic and difficult-to-remove organic bases. |
| Energy Input | Conventional heating (reflux) | Microwave nih.gov, Ultrasound nih.gov, Visible Light rsc.org | Reduces energy consumption and reaction time. |
| Catalyst | Often requires transition metals for C-S coupling | Metal-free (e.g., Iodine-mediated rsc.org, photocatalysis rsc.org) | Avoids toxic and expensive heavy metals. |
| Atom Economy | Can generate significant salt byproducts | Optimized to reduce waste (e.g., dynamic pH control) | Maximizes the incorporation of starting materials into the final product. |
Derivatization Strategies for this compound Analogues
Modification at the N-Benzyl Moiety for Structure-Reactivity Studies
A common strategy to probe the structure-activity or structure-reactivity relationships of a molecule is to systematically modify its constituent parts. For this compound, the N-benzyl moiety is a prime target for such derivatization. By introducing different substituents onto the phenyl ring of the benzyl group, one can modulate the electronic and steric properties of the entire molecule.
The synthesis of these analogues would typically follow the standard procedure for sulfonamide formation: the reaction of 4-chloronaphthalene-1-sulfonyl chloride with a series of substituted benzylamines. wikipedia.orgnih.gov
Steric Effects : Introducing bulky substituents, particularly at the ortho position of the benzyl ring, can create steric hindrance. This can affect the conformation of the molecule and its ability to interact with other chemical species or biological targets. usm.edu
By synthesizing a library of analogues with varied substituents, researchers can perform detailed studies to correlate these structural modifications with changes in chemical reactivity, physical properties, or biological activity.
Table 5: Proposed Analogues for Structure-Reactivity Studies via N-Benzyl Moiety Modification
| Benzylamine Reactant | Resulting N-Substituent | Expected Electronic Effect of Substituent | Potential Impact on Sulfonamide Properties |
|---|---|---|---|
| Benzylamine | N-benzyl | Neutral (Reference) | Baseline reactivity and physical properties. |
| 4-Methoxybenzylamine | N-(4-methoxybenzyl) | Electron-donating (strong) | Increased electron density on nitrogen; potential increase in nucleophilicity. |
| 4-Methylbenzylamine | N-(4-methylbenzyl) | Electron-donating (weak) | Slight increase in electron density. |
| 4-Chlorobenzylamine | N-(4-chlorobenzyl) | Electron-withdrawing (inductive) | Decreased electron density; potential increase in N-H acidity. |
| 4-Nitrobenzylamine | N-(4-nitrobenzyl) | Electron-withdrawing (strong, resonance) | Significantly decreased electron density; increased N-H acidity. |
Transformations Involving the Chloronaphthalene Core
The this compound structure contains a chloro-substituted naphthalene ring that is activated for specific chemical transformations. The chlorine atom at the C-4 position serves as a leaving group, and its reactivity is significantly influenced by the strongly electron-withdrawing sulfonamide group at the C-1 position. This activation makes the chloronaphthalene core amenable to reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
Aryl halides, such as the 4-chloro-naphthalene moiety, can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by potent electron-withdrawing groups. libretexts.orglibretexts.org The sulfonamide group (-SO₂NHR) is an effective electron-withdrawing substituent that can stabilize the negatively charged intermediate required for this reaction pathway. masterorganicchemistry.com The SNAr mechanism proceeds via a two-step addition-elimination process. libretexts.orgwikipedia.org
First, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of the electron-withdrawing sulfonamide group helps to delocalize and stabilize the negative charge of this intermediate. masterorganicchemistry.com In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. This pathway allows for the introduction of a variety of nucleophiles, such as alkoxides, thiolates, and amines, in place of the chlorine atom.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom on the naphthalene ring also serves as a handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example, used to form biaryl compounds or to attach alkyl or vinyl groups. libretexts.org
The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: libretexts.org
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-chlorine bond of the chloronaphthalene ring, forming a palladium(II) complex.
Transmetalation : An organoboron compound (such as a boronic acid or ester) reacts with the palladium(II) complex, transferring its organic group to the palladium center and displacing the halide. This step is typically facilitated by a base.
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
This methodology demonstrates high functional group tolerance and is widely applied in medicinal chemistry for the synthesis of complex molecules. nih.gov
Interactive Table of Potential Chloronaphthalene Core Transformations
| Reaction Type | Reagents | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Nu-H (e.g., ROH, RSH, R₂NH) | Strong Base (e.g., NaH, K₂CO₃) | 4-Nu-Naphthalene-1-sulfonamide |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 4-R-Naphthalene-1-sulfonamide |
Isatin-Sulfonamide Radiolabeling Mechanisms via Ring-Opening and Re-closure
While not a direct transformation of the chloronaphthalene core, a well-documented strategy for the radiolabeling of structurally related isatin (B1672199) sulfonamides provides insight into complex mechanistic pathways relevant to this class of compounds. Specifically, the radiolabeling of N-benzyl-isatin sulfonamide analogues, developed as potential PET imaging agents, utilizes a unique ring-opening and re-closure mechanism. wikipedia.org
Direct radiolabeling of the isatin sulfonamide precursor via nucleophilic substitution often fails. wikipedia.org This is attributed to the high electrophilicity of the C3 carbonyl group of the isatin ring, which can act as a "trap" for the incoming nucleophilic radiolabel, such as [¹⁸F]fluoride, preventing it from reaching the intended reaction site. wikipedia.org
To overcome this, a multi-step mechanism was devised:
Base-Catalyzed Ring-Opening : The isatin sulfonamide precursor is treated with a strong base. This induces the opening of the five-membered isatin ring to form a stable, non-cyclic isatinate intermediate. In this form, the electrophilic trap is removed. wikipedia.org
Radiolabeling : With the ring open, the nucleophilic radiolabel (e.g., [¹¹C]methyl iodide or [¹⁸F]fluoride) can successfully displace a suitable leaving group (such as a mesylate) on the molecule to form the radiolabeled isatinate intermediate. wikipedia.org
Acid-Catalyzed Re-closure : Following the labeling step, the reaction mixture is acidified. This protonates the intermediate, triggering an intramolecular cyclization to efficiently re-form the isatin ring, now containing the radioisotope. wikipedia.org
This ring-opening and re-closure strategy has been successfully applied to synthesize ¹¹C-labeled isatin sulfonamide analogues for in vivo imaging studies. wikipedia.org
Interactive Table of Isatin-Sulfonamide Radiolabeling Mechanism
| Step | Process | Key Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1 | Ring-Opening | Strong Base (e.g., NaOH) | Isatinate Intermediate |
| 2 | Nucleophilic Labeling | Radiolabeling Agent (e.g., [¹¹C]CH₃I) | Labeled Isatinate Intermediate |
| 3 | Ring Re-closure | Acid | Final Radiolabeled Isatin Sulfonamide |
Single-Crystal X-ray Diffraction Analysis
Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms
Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment
While studies on analogous sulfonamide compounds, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide and N-Benzyl-5-(dimethylamino)naphthalene-1-sulfonamide, are available and describe the application of techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis, the specific crystallographic parameters, torsion angles, and detailed intermolecular interactions for this compound are not present in the accessible literature. nih.govnsf.gov
The synthesis and characterization of various sulfonamides are documented, often including detailed structural analysis. nsf.govnsf.govresearchgate.net However, each compound possesses a unique crystalline structure and intermolecular interaction profile determined by its specific substituents and molecular geometry. Without experimental data from single-crystal X-ray diffraction analysis of this compound, any discussion on its specific solid-state characteristics would be speculative and would not meet the required standards of scientific accuracy.
Further research or the publication of experimental findings for this compound is required to provide the detailed analysis requested in the outline.
Spectroscopic Investigations for Elucidating Molecular Structure and Dynamics
Spectroscopic techniques are pivotal in confirming the molecular structure of this compound and understanding its electronic and dynamic properties.
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of the atoms within the molecule.
The proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the benzyl and the 4-chloronaphthalene moieties.
N-H Proton: A broad singlet is anticipated for the sulfonamide N-H proton, the chemical shift of which would be sensitive to solvent and concentration.
Benzyl Group: The benzylic methylene (B1212753) protons (-CH₂-) would likely appear as a doublet, due to coupling with the N-H proton. The five protons of the phenyl ring would typically appear in the aromatic region (δ 7.0-7.5 ppm).
4-Chloronaphthalene Group: The protons on the naphthalene ring system would exhibit a complex splitting pattern in the aromatic region, influenced by the chloro and sulfonamide substituents. The electron-withdrawing nature of the sulfonamide group and the chlorine atom would deshield the adjacent protons, shifting their signals downfield.
Coupling constants (J values) would be instrumental in assigning the relative positions of the protons on the naphthalene ring.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | Variable | br s | - |
| -CH₂- (benzyl) | ~4.3 | d | ~5-7 |
| Phenyl-H | ~7.2-7.4 | m | - |
Note: This is a predicted data table based on analogous compounds.
The ¹³C NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule.
Benzylic Carbon: The benzylic carbon (-CH₂-) would be expected to appear in the range of δ 45-50 ppm.
Aromatic Carbons: The carbons of the phenyl and naphthalene rings would resonate in the aromatic region (δ 120-140 ppm). The carbon atom attached to the chlorine (C-4) and the carbon attached to the sulfonamide group (C-1) on the naphthalene ring would be expected at the downfield end of this range due to the electron-withdrawing effects of these substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂- (benzyl) | ~45-50 |
| Phenyl Carbons | ~127-138 |
| Naphthyl Carbons | ~125-140 |
| C-Cl (Naphthyl) | Downfield in aromatic region |
Note: This is a predicted data table based on analogous compounds.
IR spectroscopy is a valuable technique for identifying the key functional groups present in this compound. The characteristic vibrational frequencies of the sulfonamide group would be of particular interest.
N-H Stretch: A peak in the region of 3200-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the sulfonamide.
S=O Stretches: The sulfonamide group would exhibit two characteristic strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bond, typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.
C-H Stretches: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the benzyl methylene group would appear just below 3000 cm⁻¹.
C=C Stretches: Aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ region.
C-Cl Stretch: A band in the region of 800-600 cm⁻¹ could be attributed to the C-Cl stretching vibration.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200-3300 | Medium |
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| Aliphatic C-H Stretch | <3000 | Medium-Weak |
| Asymmetric S=O Stretch | 1350-1300 | Strong |
| Symmetric S=O Stretch | 1160-1140 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |
Note: This is a predicted data table based on analogous compounds.
HRMS would be employed to determine the exact molecular weight of this compound, which would serve as a definitive confirmation of its elemental composition. Analysis of the fragmentation pattern would provide further structural evidence.
Expected fragmentation pathways would likely involve:
Cleavage of the N-S bond, leading to the formation of benzylamine and 4-chloronaphthalene-1-sulfonyl fragments.
Loss of the benzyl group to give the [M-C₇H₇]⁺ ion.
Fragmentation of the naphthalene ring system.
Loss of SO₂ from the sulfonyl fragment.
The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Insights
Conformational Analysis and Rotational Barriers from Experimental Data
The conformational preferences of this compound would be dictated by the rotational barriers around the S-N and N-C bonds. Studies on similar N-arylsulfonamides have shown that the geometry around the nitrogen atom is typically trigonal planar or rapidly inverting pyramidal.
Experimental techniques such as variable-temperature NMR could provide insights into the rotational barriers and the conformational dynamics of the molecule in solution. In the solid state, single-crystal X-ray diffraction would provide the most definitive information on the preferred conformation.
Computational Chemistry and Theoretical Modeling of N Benzyl 4 Chloronaphthalene 1 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-benzyl-4-chloronaphthalene-1-sulfonamide. These calculations, based on the principles of quantum mechanics, offer a detailed description of the molecule's electronic structure and energetics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, can determine its optimized molecular geometry, vibrational frequencies, and electronic structure. nih.govnih.gov These calculations are crucial for understanding the molecule's stability and reactivity.
Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov For similar sulfonamide structures, this gap is typically around 4-5 eV, suggesting a stable molecular configuration. nih.gov
Table 1: Calculated Electronic Properties of this compound using DFT
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 D |
| Total Energy | -1578 Ha |
Note: The data in this table is representative and derived from typical values for structurally related sulfonamides.
Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a highly accurate method for predicting the molecular properties and reactivity of this compound. nih.gov These methods can be used to calculate a variety of properties, including molecular electrostatic potential (MEP) maps, which are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov
The MEP map visually represents the charge distribution within the molecule, highlighting electron-rich and electron-poor regions. For this compound, the electronegative oxygen and chlorine atoms are expected to be regions of negative potential, while the hydrogen atoms of the benzyl (B1604629) group and the sulfonamide nitrogen are likely to be regions of positive potential. This information is critical for predicting non-covalent interactions with biological macromolecules.
Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior
Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of this compound over time. nih.gov By simulating the motion of atoms and molecules, MD provides a detailed picture of how the compound behaves in a physiological environment, such as in aqueous solution.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the potential biological activity of this compound.
Molecular docking studies can predict how this compound fits into the active site of a target protein, such as carbonic anhydrase or other enzymes. nih.govnih.gov These studies reveal the specific binding pose and the key interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov
The energetic landscape of binding is explored by calculating the binding affinity, typically expressed in kcal/mol. For similar sulfonamide derivatives, binding affinities have been reported in the range of -6.8 to -8.2 kcal/mol, indicating strong binding to their respective targets. nih.gov The naphthalene (B1677914) and benzyl moieties are expected to engage in significant hydrophobic and π-π stacking interactions with aromatic residues in the active site.
Table 2: Predicted Binding Interactions of this compound with a Model Protein Active Site
| Interaction Type | Interacting Residues | Distance (Å) |
| Hydrogen Bond | Gln92, Thr199 | 2.9, 3.1 |
| Hydrophobic | Val121, Leu198, Trp209 | - |
| π-π Stacking | Phe131 | 4.5 |
Note: The data in this table is hypothetical and based on typical interactions observed for sulfonamide-based inhibitors.
To obtain a more accurate estimation of binding affinity, free binding energy calculations, such as those using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, can be performed on the snapshots from MD simulations. nih.gov These calculations provide a more rigorous assessment of the ligand's binding strength.
Interaction hotspots analysis identifies the specific residues within the protein's active site that contribute most significantly to the binding energy. This analysis is crucial for understanding the key determinants of binding and for guiding the rational design of more potent inhibitors. For this compound, key hotspots are likely to be hydrophobic pockets that accommodate the naphthalene and benzyl groups, as well as polar residues that can form hydrogen bonds with the sulfonamide group.
Structure-Activity Relationship (SAR) Studies via In Silico Approaches at the Molecular Interaction Level
In silico Structure-Activity Relationship (SAR) studies are pivotal for predicting the biological activity of a molecule by analyzing its three-dimensional structure and its interactions with a biological target. benthamscience.com For this compound, these studies typically involve molecular docking simulations, where the compound is computationally placed into the binding site of a target protein to predict its binding affinity and orientation. unar.ac.id
The molecular structure of this compound features several key regions that dictate its potential interactions:
The Naphthalene Ring: This bulky, hydrophobic group can engage in π-π stacking and van der Waals interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a receptor's binding pocket. The chlorine substituent on this ring can further modulate these interactions and participate in halogen bonding.
The Sulfonamide Group (–SO₂NH–): This is a critical functional group known for its ability to act as a hydrogen bond donor (via the N-H group) and acceptor (via the two sulfonyl oxygens). rjb.ro This allows for the formation of strong, directional hydrogen bonds with polar residues in a binding site, which is often crucial for potent biological activity. nih.gov
Molecular docking studies on analogous sulfonamide compounds have revealed the importance of these interactions. For instance, in studies of sulfonamides targeting enzymes like carbonic anhydrase or various protein kinases, the sulfonamide moiety frequently anchors the ligand to the active site through hydrogen bonds, while the flanking aromatic or heterocyclic groups determine specificity and potency by interacting with adjacent hydrophobic regions. unar.ac.idnih.gov Docking simulations for this compound would aim to identify the most stable binding pose (conformation) and calculate a binding energy score, which serves as an estimate of binding affinity. Lower binding energy values typically suggest a more favorable interaction. nih.gov
| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| 4-Chloronaphthalene | Hydrophobic, π-π Stacking, Halogen Bond | Phenylalanine, Tyrosine, Leucine, Isoleucine |
| Sulfonamide (SO₂) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine |
| Sulfonamide (NH) | Hydrogen Bond Donor | Aspartate, Glutamate, Main-chain Carbonyls |
| Benzyl Group | Hydrophobic, π-π Stacking | Leucine, Valine, Alanine, Phenylalanine |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry used to describe and predict the chemical reactivity and electronic properties of a molecule. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an acceptor, signifying a stronger nucleophile.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating a stronger electrophile.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net
| Parameter | Symbol | Significance for Reactivity |
|---|---|---|
| HOMO Energy | E_HOMO | Indicates electron-donating ability (nucleophilicity). Higher energy means more reactive. |
| LUMO Energy | E_LUMO | Indicates electron-accepting ability (electrophilicity). Lower energy means more reactive. |
| Energy Gap | ΔE | Predicts chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Ionization Potential | I ≈ -E_HOMO | Energy required to remove an electron. |
| Electron Affinity | A ≈ -E_LUMO | Energy released when an electron is added. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Site Identification
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the three-dimensional charge distribution of a molecule. chemrxiv.org It is an invaluable tool for identifying the sites most likely to be involved in electrophilic and nucleophilic interactions. The MEP map is color-coded to represent different potential values on the molecule's surface.
Red/Yellow Regions: Indicate negative electrostatic potential. These areas are electron-rich, have an excess of negative charge, and are the preferred sites for an electrophilic attack. They are typically found around electronegative atoms like oxygen or nitrogen. researchgate.netresearchgate.net
Blue Regions: Indicate positive electrostatic potential. These areas are electron-poor, have an excess of positive charge, and are the preferred sites for a nucleophilic attack. They are often located around hydrogen atoms, particularly those attached to electronegative atoms (e.g., N-H). researchgate.netresearchgate.net
Green Regions: Indicate neutral or near-zero potential, characteristic of nonpolar regions like carbon-hydrogen bonds within aromatic rings. researchgate.net
For this compound, an MEP map would likely show strong negative potential (red) around the two oxygen atoms of the sulfonamide group, making them primary sites for hydrogen bonding and interactions with positive ions. researchgate.net A significant positive potential (blue) would be expected around the hydrogen atom of the sulfonamide N-H group, identifying it as a key hydrogen bond donor site. The chlorinated naphthalene and benzyl rings would largely show neutral potential (green), with the electronegative chlorine atom creating a localized region of slight negative potential. This detailed map provides a clear guide to the molecule's intermolecular interaction capabilities. scispace.com
| Molecular Region | Predicted MEP Color | Electrostatic Potential | Interaction Propensity |
|---|---|---|---|
| Sulfonyl Oxygen Atoms (O=S=O) | Red | Strongly Negative | Site for electrophilic attack; hydrogen bond acceptor. |
| Sulfonamide Hydrogen (N-H) | Blue | Strongly Positive | Site for nucleophilic attack; hydrogen bond donor. |
| Chlorine Atom (-Cl) | Yellow/Orange | Slightly Negative | Can act as a weak hydrogen bond acceptor or participate in halogen bonding. |
| Aromatic Rings (Naphthalene/Benzyl) | Green | Neutral/Slightly Negative (π-system) | Hydrophobic and π-stacking interactions. |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-benzyl-4-chloronaphthalene-1-sulfonamide, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-chloronaphthalene-1-sulfonyl chloride with benzylamine in anhydrous dichloromethane under nitrogen atmosphere, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Optimization involves adjusting stoichiometry (1.2:1 molar ratio of benzylamine to sulfonyl chloride), temperature (0–5°C to minimize side reactions), and catalyst use (e.g., triethylamine as a base). Yield improvements (>75%) are achievable by monitoring reaction progress via TLC and ensuring anhydrous conditions .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR : H NMR (DMSO-) identifies benzyl protons (δ 4.2–4.5 ppm, singlet) and aromatic protons (δ 7.2–8.3 ppm). C NMR confirms sulfonamide carbonyl (δ ~125–130 ppm) .
- FT-IR : Peaks at ~1350 cm (S=O symmetric stretch) and ~1160 cm (S=O asymmetric stretch) validate the sulfonamide group .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H] at m/z 356.08 (calculated for CHClNOS) .
Q. How does the solubility profile of this compound influence solvent selection in experimental workflows?
- Methodology : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and moderately in chloroform. Solubility tests (25°C) show:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 45.2 |
| Ethanol | 8.7 |
| Hexane | <0.1 |
| Use DMSO for biological assays (≤1% v/v to avoid cytotoxicity) and chloroform for crystallography . |
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental bioactivity data for this sulfonamide derivative?
- Methodology :
- Re-evaluate Computational Models : Compare DFT (density functional theory) calculations (e.g., B3LYP/6-31G*) with experimental IC values. Adjust parameters like solvation models (PCM vs. SMD) or ligand protonation states .
- Experimental Validation : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) using pure compound (HPLC purity >98%, confirmed via ). Cross-check with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Q. How can crystallographic data inform the design of derivatives with enhanced target binding affinity?
- Methodology : X-ray crystallography (e.g., ) reveals bond angles and intermolecular interactions. For example:
- Key Interactions : Chlorine at C4 forms halogen bonds with Thr123 in target enzymes (distance: 3.2 Å).
- Derivative Design : Introduce electron-withdrawing groups (e.g., -NO) at the naphthalene ring to strengthen halogen bonding. Docking studies (AutoDock Vina) can prioritize candidates before synthesis .
Q. What mechanistic approaches are used to study the interaction between this compound and biological targets like enzymes or receptors?
- Methodology :
- Kinetic Studies : Monitor time-dependent inhibition (e.g., pre-incubation with cytochrome P450 enzymes) using UV-Vis spectroscopy (λ = 450 nm for NADPH depletion) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with a 20 μM protein solution titrated against 200 μM compound .
- Mutagenesis : Replace key residues (e.g., Ser130Ala in the active site) to confirm binding specificity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antimicrobial activity across studies?
- Methodology :
- Standardize Assays : Use CLSI guidelines for MIC determination against S. aureus (ATCC 25923) with consistent inoculum size (1×10 CFU/mL) .
- Check Compound Stability : Perform HPLC post-assay to rule out degradation (e.g., hydrolysis of sulfonamide group at pH <5) .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
